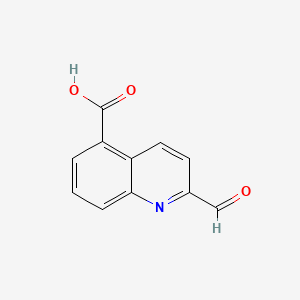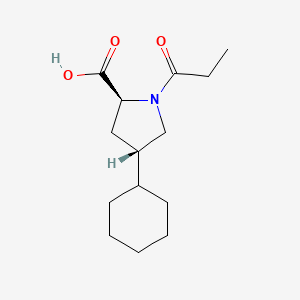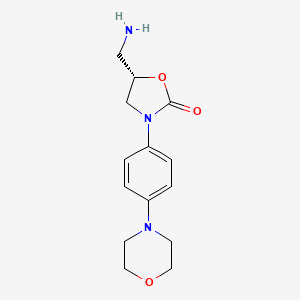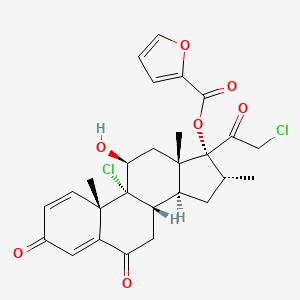
N,N'-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide): is a complex organic compound characterized by its unique structure, which includes a sulfonyl group bridging two phenylene rings, each connected to an ethane-2,1-diyl linker, and terminating in 5-chloro-2-methoxybenzamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide) typically involves multiple steps:
Formation of the Sulfonyl Bridge: The initial step involves the sulfonylation of 4,1-phenylene derivatives to form the sulfonylbis(4,1-phenylene) core.
Attachment of Ethane-2,1-diyl Linkers:
Coupling with 5-chloro-2-methoxybenzamide: Finally, the ethane-2,1-diyl intermediates are coupled with 5-chloro-2-methoxybenzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining high yields and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the amide or sulfonyl groups, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted benzamides.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic systems due to its ability to coordinate with metal centers.
Material Science: Its structural properties make it suitable for the development of advanced materials, such as polymers and nanocomposites.
Biology and Medicine
Drug Development: Potential use as a scaffold for designing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic applications.
Industry
Polymer Additives: Used as an additive to enhance the properties of polymers, such as thermal stability and mechanical strength.
Coatings: Applied in the formulation of advanced coatings with improved durability and resistance to environmental factors.
作用機序
The mechanism by which N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide) exerts its effects depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, inhibiting their activity or altering their function through binding interactions.
Material Science: The compound’s structural features contribute to its ability to form stable complexes and enhance material properties.
類似化合物との比較
Similar Compounds
N,N’-bis(4-chlorophenyl)sulfonamide: Similar sulfonyl-bridged structure but lacks the ethane-2,1-diyl and methoxybenzamide groups.
N,N’-bis(2-methoxyphenyl)sulfonamide: Contains methoxy groups but differs in the positioning and absence of ethane-2,1-diyl linkers.
Uniqueness
N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide) is unique due to its combination of sulfonyl, ethane-2,1-diyl, and methoxybenzamide groups, which confer distinct chemical and physical properties, making it versatile for various applications.
This detailed overview provides a comprehensive understanding of N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide), covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
1797029-88-9 |
|---|---|
分子式 |
C32H30Cl2N2O6S |
分子量 |
641.56 |
IUPAC名 |
5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C32H30Cl2N2O6S/c1-41-29-13-7-23(33)19-27(29)31(37)35-17-15-21-3-9-25(10-4-21)43(39,40)26-11-5-22(6-12-26)16-18-36-32(38)28-20-24(34)8-14-30(28)42-2/h3-14,19-20H,15-18H2,1-2H3,(H,35,37)(H,36,38) |
InChIキー |
PNXRBWCVIFJAIV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)CCNC(=O)C4=C(C=CC(=C4)Cl)OC |
同義語 |
Sulphonamide Sulfone Dimer |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Imp](/img/structure/B583267.png)
![(16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione](/img/structure/B583269.png)

![1'H,3'H,5'H,7'H-Spiro[cyclopropane-1,6'-pyrazolo[1,2-c][1,3,4]thiadiazole]](/img/structure/B583273.png)
![{[(Z)-2-Methoxyvinyl]oxy}benzene](/img/structure/B583275.png)
![[2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate](/img/structure/B583280.png)
